2-but-3-ynyl-2H-isoquinolin-1-one
Description
2-But-3-ynyl-2H-isoquinolin-1-one is a synthetic isoquinolinone derivative characterized by a propargyl (but-3-ynyl) substituent at the N2 position of the isoquinolinone scaffold. Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance bioactivity or structural diversity. The propargyl group introduces rigidity and linearity to the molecule due to its sp-hybridized carbon atoms, which may influence binding interactions in biological systems or material applications.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-but-3-ynylisoquinolin-1-one |
InChI |
InChI=1S/C13H11NO/c1-2-3-9-14-10-8-11-6-4-5-7-12(11)13(14)15/h1,4-8,10H,3,9H2 |
InChI Key |
JSTCJLGPSOKLBA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1C=CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The position and nature of substituents (e.g., bromine vs. alkyne) critically modulate bioactivity. For example, halogen atoms improve target affinity via electrostatic interactions, while alkynes may enhance membrane permeability.
- Synthetic Challenges : Introducing a but-3-ynyl group requires specialized reagents (e.g., propargyl bromides) under controlled conditions to avoid side reactions, unlike the straightforward alkylation used for bromobenzyl derivatives .
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